molecular formula C14H11NO2 B12872812 2-(3-Aminobenzofuran-2-yl)phenol

2-(3-Aminobenzofuran-2-yl)phenol

Cat. No.: B12872812
M. Wt: 225.24 g/mol
InChI Key: RZOWNCJJDZAHAG-UHFFFAOYSA-N
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Description

2-(3-Aminobenzofuran-2-yl)phenol: is a compound with a benzofuran core and a phenolic group. Its chemical structure consists of a benzene ring fused to a furan ring, with an amino group (NH₂) and a hydroxyl group (OH) attached at specific positions. This compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes:: One notable synthetic route involves the base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . This mild and metal-free process leads to the direct formation of 2-aminobenzofuran derivatives. The reaction involves cleavage of multiple bonds, including C–H, O–N, and two C–F bonds.

Industrial Production:: While industrial-scale production methods may vary, research on efficient and scalable synthesis routes is ongoing. The described base-mediated annulation could potentially be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the furan ring or the phenolic group is possible.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Ammonium hydroxide (NH₄OH) or alkyl halides can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction of the furan ring could yield a dihydrobenzofuran derivative.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which 2-(3-Aminobenzofuran-2-yl)phenol exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other benzofuran derivatives, this compound’s unique combination of functional groups (amino and phenolic) sets it apart. Similar compounds include benzofuran-based drugs and natural products.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3-amino-1-benzofuran-2-yl)phenol

InChI

InChI=1S/C14H11NO2/c15-13-10-6-2-4-8-12(10)17-14(13)9-5-1-3-7-11(9)16/h1-8,16H,15H2

InChI Key

RZOWNCJJDZAHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=CC=CC=C3O2)N)O

Origin of Product

United States

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